Tiotropium-d6 Bromide
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H22BrNO4S2 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
[(1S,2S,4R,5R)-9,9-bis(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide |
InChI |
InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/t11?,12-,13+,16-,17+;/i1D3,2D3; |
InChI Key |
DQHNAVOVODVIMG-XRBRPDOVSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C([2H])([2H])[2H].[Br-] |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |
Origin of Product |
United States |
Synthetic Methodologies for Tiotropium D6 Bromide
Strategies for Deuterium (B1214612) Introduction in Complex Molecules
The introduction of deuterium into intricate molecules like tiotropium (B1237716) can be broadly categorized into two main approaches: the use of pre-labeled building blocks (precursors) or the direct exchange of hydrogen for deuterium on an existing molecular scaffold.
A primary and highly effective strategy for synthesizing Tiotropium-d6 Bromide involves the use of deuterated precursors. This bottom-up approach ensures that the deuterium atoms are placed in the desired positions with high selectivity.
Deuterated Methylating Agents: The most common method for producing this compound relies on deuterated methylating agents. Since the "d6" designation in Tiotropium-d6 refers to the two trideuteromethyl (-CD₃) groups attached to the quaternary nitrogen, reagents capable of delivering a -CD₃ group are essential. medchemexpress.comclearsynth.com Commonly used agents include iodomethane-d₃ (CD₃I) or dimethyl sulfate-d₆. nih.gov These reagents can be prepared from inexpensive and abundant deuterium sources like heavy water (D₂O). researchgate.net
Deuterated Scopine (B3395896) Derivatives: A more complex, multi-step approach would involve building the core structure with deuterium already incorporated. The synthesis of tiotropium begins with a tropane (B1204802) alkaloid derivative, scopine. google.com To introduce deuterium into the core structure, one could theoretically start with a deuterated scopine derivative. The synthesis of norscopine (B13418999) (the N-demethylated version of scopine) is a known process, which could then be N-methylated using a deuterated agent. researchgate.net Synthesizing a scopine molecule with deuterium atoms on its carbon skeleton is a significant synthetic challenge and is less common than labeling the more metabolically labile methyl groups.
| Strategy | Description | Example Precursors |
| Deuterated Methylating Agents | Utilizes reagents that transfer a trideuteromethyl (-CD₃) group to a nitrogen atom. This is the most direct route to N,N-di(methyl-d3) compounds. | Iodomethane-d₃ (CD₃I), Dimethyl sulfate-d₆ ((CD₃)₂SO₄), Trideuterated methanol (B129727) (CD₃OD) hbni.ac.in |
| Deuterated Core Precursors | Involves a multi-step synthesis starting from a deuterated version of a core structural component, such as the scopine moiety. | Norscopine (for subsequent deuteromethylation), Deuterated tropenol derivatives researchgate.net |
Isotopic exchange reactions provide an alternative route, allowing for the replacement of hydrogen with deuterium on a fully or partially formed molecule. These methods are powerful for late-stage deuteration. arizona.edu
Hydrogen Isotope Exchange (HIE): This process directly swaps C-H bonds for C-D bonds using a deuterium source, typically D₂O. The reaction can be promoted by various catalysts. researchgate.netarizona.edu
Metal-Catalyzed Exchange: Transition metals like palladium, ruthenium, or iridium are effective catalysts for HIE. researchgate.netgoogle.com For instance, palladium-catalyzed reactions can selectively deuterate specific positions on aromatic and heterocyclic rings, such as the thiophene (B33073) rings in tiotropium's di-(2-thienyl)glycolate moiety, although this is not the standard approach for Tiotropium-d6. researchgate.nethbni.ac.in
Acid/Base Catalysis: H/D exchange can also be facilitated under acidic or basic conditions. The acidity of protons alpha to a carbonyl group, for instance, can be exploited for deuteration, a principle that could theoretically be applied to the α-hydroxy acid portion of the tiotropium structure. researchgate.net
Photoredox Catalysis: Emerging methods using visible-light photoredox catalysis offer mild and selective conditions for deuterating C-H bonds, including those adjacent to nitrogen atoms in amines, using D₂O as the deuterium source. arizona.edu
Detailed Synthetic Pathways for this compound
The specific synthesis of this compound typically involves the final step of forming the quaternary ammonium (B1175870) salt on a precursor molecule using a deuterated reagent.
The most direct and widely practiced synthesis of this compound involves the quaternization of a tertiary amine precursor. The structure of Tiotropium features two methyl groups on the nitrogen atom of the azoniabicyclo[3.3.1.02,4]nonane core. nih.gov To achieve the "d6" labeling, both of these methyl groups must be trideuterated (-CD₃). medchemexpress.com
The synthesis starts with the esterification of scopine with di-(2-thienyl)glycolic acid to form the tertiary amine intermediate, N-methylscopine di-(2-thienyl)glycolate. This intermediate is then quaternized. However, for Tiotropium-d6, the synthesis must be adapted. A common pathway involves:
Demethylation: Starting with the non-labeled tertiary amine precursor and removing the existing N-methyl group to yield the secondary amine (a nor-derivative). Various chemical and electrochemical methods exist for N-demethylation of tropane alkaloids. researchgate.net
Reductive Amination (Double Deuteromethylation): The resulting secondary amine can then be reacted with a deuterated formaldehyde (B43269) source (paraformaldehyde-d₂) and a reducing agent to install two -CD₃ groups.
Stepwise N-alkylation: Alternatively, one could start with norscopine, perform the esterification, and then introduce the two deuterated methyl groups in a stepwise fashion. More practically, the synthesis may start from N-demethyltiotropium, which is then reacted with a deuterated methylating agent like iodomethane-d₃. google.com To achieve d6-labeling, the precursor would need to be N-demethyl-N-(methyl-d3)-tiotropium, which is then quaternized with a second molecule of iodomethane-d₃.
The most logical pathway starts from a precursor without any methyl groups on the nitrogen (a derivative of norscopine) or involves a demethylation/re-methylation sequence. The key quaternization step converts the tertiary amine precursor into the final quaternary ammonium salt. google.com
| Step | Reactants | Reagent | Product |
| Quaternization | N-desmethyl-N-(methyl-d3) tertiary amine precursor | Iodomethane-d₃ (CD₃I) | Tiotropium-d6 cation |
| Final Salt Formation | Tiotropium-d6 cation | Bromide source (e.g., from bromomethane) | This compound |
Introducing deuterium into the core carbon framework of tiotropium—either the scopine moiety or the di-(2-thienyl)glycolic acid portion—is a synthetically demanding endeavor. While general methods for deuterating such structures exist, their specific application to produce a core-deuterated tiotropium is not widely documented.
Deuterating the Scopine Moiety: This would require a multi-step synthesis starting from simpler, deuterated building blocks to construct the complex bicyclic tropane ring system, a process that would be lengthy and likely low-yielding. researchgate.net
Deuterating the Thiophene Rings: The two thiophene rings could potentially be deuterated via H/D exchange reactions. hbni.ac.in Transition-metal catalysts are known to facilitate such exchanges on heteroaromatic rings. However, controlling the selectivity to avoid deuteration at other positions and preserving the integrity of the complex molecule would be challenging. This approach is generally not employed for synthesizing the common Tiotropium-d6 standard, which is labeled at the N-methyl positions.
Control and Assessment of Isotopic Purity and Enrichment
Ensuring the quality of this compound requires rigorous analytical control to confirm its chemical purity, the degree of deuterium incorporation (isotopic enrichment), and the position of the labels.
Analytical Techniques:
Mass Spectrometry (MS): This is the primary technique for determining isotopic enrichment. googleapis.comnih.gov High-resolution mass spectrometry can differentiate between the unlabeled compound and its deuterated isotopologues (molecules that differ only in their isotopic composition). By analyzing the mass spectrum, one can calculate the percentage of molecules that are d0, d1, d2, etc., up to the desired d6, confirming the success of the deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for confirming the exact location of the deuterium atoms. googleapis.comnih.gov Since deuterium is NMR-silent in standard ¹H NMR, the disappearance of the proton signal from the N-methyl groups provides strong evidence of successful deuteration. Furthermore, ²H (deuterium) NMR can be used to directly observe the deuterium nuclei, confirming their presence in the expected chemical environment.
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final compound, ensuring it is free from starting materials, reagents, or by-products. clearsynth.com Commercial suppliers often provide a Certificate of Analysis stating the purity, which is typically greater than 95-99%. clearsynth.com
| Technique | Purpose | Information Obtained |
| Mass Spectrometry (MS) | Determines isotopic enrichment and distribution. | Mass-to-charge ratio confirming the mass increase from deuterium; relative abundance of different isotopologues (d0 to d6). |
| NMR Spectroscopy | Confirms the location of deuterium labels and structural integrity. | Disappearance of ¹H signals for N-methyl groups; direct observation of ²H signals; confirmation of the overall chemical structure. |
| HPLC | Assesses chemical purity. | Percentage of the active compound relative to impurities. |
Process Chemistry Considerations and Scale-Up for Deuterated Active Pharmaceutical Ingredients
The industrial-scale synthesis of deuterated active pharmaceutical ingredients (APIs) like this compound presents a unique set of challenges that build upon the complexities of manufacturing their non-deuterated counterparts. Process chemistry for these compounds is focused on ensuring high isotopic purity, maintaining chemical and polymorphic purity, and developing scalable, safe, and cost-effective manufacturing routes.
The transition from laboratory-scale synthesis to large-scale production of a deuterated API requires careful consideration of several factors. These include the availability and cost of deuterated starting materials, the efficiency and selectivity of the deuteration reaction, and the analytical methods needed to control the isotopic distribution of the final product. digitellinc.com For this compound, the deuteration is specifically targeted at the two N-methyl groups, resulting in a hexadeuterated compound. clearsynth.com
Key Process and Scale-Up Challenges:
The primary challenges in the scale-up of this compound synthesis revolve around the introduction of the deuterated methyl groups and the subsequent purification of the final API.
Starting Material and Reagent Selection: The synthesis of Tiotropium Bromide typically involves the quaternization of the tertiary amine precursor, N-demethyltiotropium, with a methylating agent like methyl bromide. google.com For the deuterated analogue, this requires a deuterated methylating agent, such as d3-methyl bromide (CD₃Br). The availability, cost, and isotopic enrichment of this critical reagent are primary considerations for commercial-scale production. scripps.edu Any isotopic impurity in the starting d3-methyl bromide will directly translate to a lower isotopic purity in the final this compound.
Isotopic Purity and Distribution: Achieving a high and consistent level of deuterium incorporation is a significant challenge. It is nearly impossible to synthesize a compound that is 100% isotopically pure. digitellinc.com The goal is to maximize the percentage of the desired d6-isotopologue while minimizing the presence of other isotopologues (e.g., d0 to d5) and isotopomers (where deuterium is in an incorrect position). This raises complex synthetic and analytical questions not typically addressed in standard API manufacturing. digitellinc.com Process parameters must be optimized to prevent any back-exchange of deuterium for protium (B1232500) from solvents or other reagents.
Control of Chemical and Polymorphic Purity: Tiotropium Bromide is a highly effective medication administered in low microgram doses, necessitating outstanding chemical purity (often >99.5%) and a stable, consistent crystalline form (polymorphism). google.comgoogleapis.com These requirements are equally, if not more, critical for the deuterated version. The manufacturing process must be robust enough to consistently produce the desired polymorph and control impurities. googleapis.com Crystallization steps are crucial and must be carefully designed, often using specific solvent systems like methanol/acetone mixtures, to ensure the correct form is produced and impurities are purged effectively. google.com
Reaction Conditions and Safety: Early synthetic routes for Tiotropium Bromide involved high temperatures (70-90°C) and hazardous reagents like metallic sodium, which are undesirable for large-scale industrial manufacturing due to cost and safety concerns. epo.org Modern industrial processes aim for milder conditions. google.com The scale-up of the quaternization step for this compound must be carefully managed, as it is an exothermic reaction. Heat transfer, reaction kinetics, and mixing become critical parameters to control in large reactors to ensure reaction completion and minimize side-product formation.
The table below summarizes key process considerations when comparing the synthesis of standard Tiotropium Bromide with its deuterated analogue.
| Process Consideration | Standard Tiotropium Bromide | This compound | Key Scale-Up Challenge for Deuterated Version |
| Quaternizing Agent | Methyl Bromide (CH₃Br) | d3-Methyl Bromide (CD₃Br) | Sourcing of high-purity, cost-effective deuterated reagent. |
| Isotopic Purity | Not Applicable | Target: >98% d6 | Controlling isotopic distribution; preventing H/D exchange. |
| Analytical Control | HPLC for chemical purity; XRD for polymorphism. | HPLC, XRD, plus Mass Spectrometry and NMR for isotopic purity. | Development and validation of specialized analytical methods. |
| Purification | Crystallization from specific solvent systems. | Crystallization must also ensure no polymorphic changes. | Ensuring removal of isotopologues with different physical properties. |
| Cost & Efficiency | Optimized for high yield and low cost. | Higher cost due to deuterated reagents and additional analytics. | Balancing yield and purity with the high cost of starting materials. |
Table 1: Comparative Process Chemistry Considerations
Ultimately, developing a successful industrial process for this compound requires a multidisciplinary approach. Expertise in isotope chemistry, process chemistry, and analytical sciences is essential to navigate the unique challenges posed by deuterated compounds and to deliver a safe, effective, and high-quality API. digitellinc.com
Advanced Analytical Applications of Tiotropium D6 Bromide
Role as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, the goal is to accurately measure the concentration of a drug or its metabolites in biological samples like plasma or urine. shimadzu.com.sg This process is fraught with potential variability arising from sample preparation, chromatographic injection, and mass spectrometric detection. aptochem.comwuxiapptec.com An internal standard (IS) is a compound of known concentration added to every sample, including calibrators and quality controls, to correct for these variations. wuxiapptec.com Tiotropium-d6 Bromide is considered the gold standard for internal standards in Tiotropium (B1237716) assays because, as a stable isotope-labeled internal standard (SIL-IS), it exhibits nearly identical chemical and physical properties to the analyte, Tiotropium. acanthusresearch.comwuxiapptec.com This ensures it behaves similarly during extraction and analysis, providing a reliable reference for quantification. wuxiapptec.comnih.gov The use of a SIL-IS like Tiotropium-d6 is widely shown to yield more reproducible and accurate results compared to using structurally related but non-isotopic compounds. acanthusresearch.com
Mass Spectrometry-Based Quantification (LC-MS/MS, GC-MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of Tiotropium in biological fluids due to its exceptional sensitivity and selectivity. shimadzu.com.sgresearchgate.net Given Tiotropium's low systemic bioavailability after inhalation, analytical methods must be able to detect concentrations at the picogram to sub-picogram per milliliter (pg/mL) level. shimadzu.comnih.gov In these ultrasensitive assays, this compound is added to plasma samples to serve as the internal standard. fda.govresearchgate.net
The analysis involves separating the analyte and the internal standard from matrix components using liquid chromatography before they enter the mass spectrometer. nih.gov Inside the mass spectrometer, the compounds are ionized, typically using electrospray ionization (ESI) in the positive ion mode, as Tiotropium has a quaternary ammonium (B1175870) structure. shimadzu.comnih.gov Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both Tiotropium and this compound. researchgate.netnih.gov Because the deuterated standard is chemically identical to the analyte, it co-elutes and experiences the same ionization effects, but its increased mass allows the spectrometer to detect it on a separate channel. aptochem.com The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration, which corrects for variations during the analytical process. wuxiapptec.com While GC-MS is a powerful tool, LC-MS/MS is preferred for non-volatile and thermally labile compounds like Tiotropium. researchgate.net
Mitigation of Matrix Effects and Ion Suppression/Enhancement
A significant challenge in LC-MS bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., salts, phospholipids (B1166683) in plasma) interfere with the ionization of the analyte, causing either suppression or enhancement of its signal. wuxiapptec.comresearchgate.netmdpi.com This can lead to inaccurate and unreliable quantification. researchgate.net
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. wuxiapptec.comnih.gov Since Tiotropium-d6 has the same chemical properties and chromatographic retention time as Tiotropium, it is exposed to the exact same co-eluting matrix components. aptochem.comwuxiapptec.com Consequently, any ion suppression or enhancement that affects the analyte will affect the internal standard to the same degree. wuxiapptec.com By using the ratio of the analyte signal to the internal standard signal for quantification, these variations are effectively canceled out. wuxiapptec.com Studies have demonstrated that even with minor matrix effects observed, isotopically labeled internal standards provide excellent correction. researchgate.net This ensures that the accuracy and precision of the assay are maintained, regardless of the variability in the matrix from different patient samples. nih.gov Research has shown that methods using a SIL-IS can successfully pass validation, with IS-normalized matrix factors well within acceptance criteria (e.g., 0.85 to 0.87). shimadzu.com
Enhancement of Precision and Accuracy in Trace Level Analysis
The administration of Tiotropium via inhalation results in extremely low plasma concentrations, often in the sub-pg/mL to pg/mL range. shimadzu.comnih.gov Measuring these trace levels accurately and precisely is a significant analytical challenge. labmanager.com The use of this compound as an internal standard is crucial for achieving the required level of precision and accuracy. nih.gov
By correcting for procedural variations, Tiotropium-d6 ensures that the quantitative results are reliable and reproducible. wuxiapptec.commusechem.com Validation studies for bioanalytical methods measuring Tiotropium demonstrate excellent performance when a deuterated internal standard is used. For instance, methods have been validated with calibration curves linear from 0.20 to 200.00 pg/mL. shimadzu.comshimadzu.com The precision of these methods, expressed as the relative standard deviation (%RSD), is typically less than 15%, with accuracy within ±15% of the nominal concentration, which meets regulatory guidelines. shimadzu.com For the lower limit of quantification (LLOQ), precision is generally accepted at <20% and accuracy within ±20%. shimadzu.com One study reported intra- and inter-day precision of ≤7.34% over a concentration range of 0.500-50.0 pg/mL. nih.gov This high degree of precision and accuracy at such low concentrations would be difficult to achieve without a co-eluting stable isotope-labeled internal standard to compensate for analytical variability. wuxiapptec.comnih.gov
Table 1: Example of Method Validation Summary for Tiotropium Bioanalysis Using a Deuterated Internal Standard
| Validation Parameter | Concentration Range | Finding | Source |
|---|---|---|---|
| Linearity (Calibration Curve) | 0.20 - 200.00 pg/mL | Linear with weighting (1/x2), r2 > 0.99 | shimadzu.comshimadzu.com |
| Accuracy & Precision (Intra-day) | 0.60, 10.00, 150.00 pg/mL | Accuracy: within ±15% Precision: < 15% RSD | shimadzu.com |
| Accuracy & Precision (Inter-day) | 0.60, 10.00, 150.00 pg/mL | Accuracy: within ±15% Precision: < 15% RSD | shimadzu.com |
| Lower Limit of Quantification (LLOQ) | 0.20 pg/mL | Accuracy: within ±20% Precision: < 20% RSD | shimadzu.com |
| Matrix Effect (IS Normalized) | Low and High QC levels | Matrix Factor: 0.85 - 0.87 | shimadzu.com |
| Extraction Recovery | Low, Medium, and High QC levels | ~57.6% for Tiotropium | shimadzu.com |
Development and Validation of Bioanalytical Methods for Tiotropium
The development and validation of a robust bioanalytical method are essential for supporting clinical studies. nih.gov For Tiotropium, this involves creating a sensitive, specific, and reproducible assay, a process where the choice of internal standard and the optimization of analytical conditions are paramount. shimadzu.comnih.gov
Chromatographic Separations for Isotopic Analogs (e.g., HPLC, UHPLC)
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the standard separation techniques used in Tiotropium bioanalysis. shimadzu.comnih.gov The goal of chromatography is to separate Tiotropium from other components in the extracted plasma sample to reduce matrix effects and ensure specificity. nih.gov When using this compound, the ideal chromatographic outcome is co-elution, where the analyte and the internal standard exit the column at the same time. aptochem.com This is expected due to their identical chemical structures and properties. acanthusresearch.com
Method development often involves testing various columns and mobile phases to achieve good peak shape, low background noise, and a reasonable run time. shimadzu.com Reversed-phase columns, such as C8 or C18, are commonly used. nih.govoup.com The mobile phase typically consists of an aqueous component with an acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). shimadzu.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate components. shimadzu.com For example, a UHPLC method achieved a run time of 7.0 minutes with a retention time of 5.4 minutes for both Tiotropium and its deuterated internal standard (Tiotropium-d3), demonstrating co-elution. shimadzu.com The use of UHPLC systems can offer higher resolution and faster analysis times compared to traditional HPLC. nih.govshimadzu.com
Optimization of Mass Spectrometric Detection Parameters
Following chromatographic separation, the detection parameters of the tandem mass spectrometer must be optimized for maximum sensitivity and specificity. researchgate.net Since Tiotropium is a quaternary ammonium compound, it ionizes well in the positive ion mode of an electrospray ionization (ESI) source. shimadzu.comnih.gov Heated ESI sources can be used to increase ion production and enhance signal. shimadzu.com
The core of MS/MS optimization is selecting the appropriate Multiple Reaction Monitoring (MRM) transitions. nih.gov This involves identifying the mass-to-charge ratio (m/z) of the parent ion (precursor ion) for both Tiotropium and Tiotropium-d6 and then finding a stable, specific fragment ion (product ion) that is produced when the precursor ion is fragmented in the collision cell. shimadzu.com.sg For Tiotropium, a common precursor ion is at m/z 392.0. oup.comresearchgate.net The specific product ions monitored are chosen to maximize signal intensity and minimize potential interference. shimadzu.com.sg The instrument parameters, such as declustering potential, collision energy, and cell exit potential, are fine-tuned for each MRM transition to achieve the best possible signal. researchgate.net The use of a deuterated internal standard requires its own optimized MRM transition, which will have a higher precursor mass due to the deuterium (B1214612) labeling (e.g., +3 or +6 Da). acanthusresearch.comshimadzu.com
Table 2: Typical Analytical Conditions for Tiotropium Quantification by LC-MS/MS
| Parameter | Condition/Setting | Source |
|---|---|---|
| Chromatography (UHPLC/HPLC) | ||
| System | UHPLC or HPLC | shimadzu.comshimadzu.com |
| Column | Reversed-phase C8 or C18 | nih.govoup.com |
| Mobile Phase | A: 0.1% Formic acid in water B: Acetonitrile or Methanol | shimadzu.comnih.gov |
| Elution | Gradient | shimadzu.com |
| Flow Rate | ~0.2 - 0.4 mL/min | shimadzu.comnih.gov |
| Run Time | ~3 - 7 minutes | shimadzu.comnih.gov |
| Mass Spectrometry (MS/MS) | ||
| Ion Source | Electrospray Ionization (ESI), Heated ESI | shimadzu.comnih.gov |
| Ionization Mode | Positive | shimadzu.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| MRM Transition (Tiotropium) | Example: m/z 392.0 → [Specific Product Ion] | oup.comresearchgate.net |
| Internal Standard | Tiotropium-d3 or Tiotropium-d6 | shimadzu.comfda.gov |
Comprehensive Method Validation According to Regulatory Guidelines (e.g., Linearity, LOD, LOQ, Selectivity, Robustness)
The validation of bioanalytical methods is a fundamental requirement by regulatory bodies to ensure the reliability and quality of data submitted for drug approval. nih.govscispace.comaustinpublishinggroup.comeuropa.eu For methods employing this compound as an internal standard, validation must be comprehensive, adhering to guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). europa.eunih.govnih.gov
Key validation parameters include:
Linearity: This establishes the proportional relationship between the concentration of the analyte and the analytical response over a defined range. For tiotropium, linearity has been demonstrated in various concentration ranges, with correlation coefficients (r²) consistently approaching 1.0, indicating a strong linear relationship. innovareacademics.inafricanjournalofbiomedicalresearch.comturkjps.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govinnovareacademics.in For tiotropium, highly sensitive LC-MS/MS methods have achieved LOQs in the sub-picogram per milliliter (pg/mL) range, which is crucial for pharmacokinetic studies due to the low systemic bioavailability of the inhaled drug. turkjps.orgshimadzu.com One study reported an LOD of 1.0 ppb and an LOQ of 2.5 ppb for tiotropium bromide impurities. nih.gov Another method for tiotropium quantification achieved an LLOQ of 0.2 pg/mL. shimadzu.com
Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nih.govaustinpublishinggroup.com The use of this compound as an internal standard greatly enhances selectivity in LC-MS/MS methods. rjptonline.org
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.govscispace.com Validated methods for tiotropium quantification demonstrate high accuracy (often within ±15% of the nominal concentration) and precision (relative standard deviation typically less than 15%). shimadzu.comrjptonline.org
Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. scispace.cominnovareacademics.in
The following interactive table summarizes typical validation parameters for a bioanalytical method for tiotropium using this compound.
| Validation Parameter | Typical Acceptance Criteria (as per regulatory guidelines) | Example Finding for Tiotropium Analysis |
| Linearity (r²) | ≥ 0.99 | 0.99985 africanjournalofbiomedicalresearch.com |
| Accuracy | Within ±15% of nominal value (±20% at LOQ) | 87% to 110% researchgate.net |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | < 9.0% researchgate.net |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 5, with acceptable accuracy and precision | 0.2 pg/mL shimadzu.com |
| Selectivity | No significant interference at the retention time of the analyte and internal standard | No matrix effect observed researchgate.net |
| Recovery | Consistent and reproducible | > 90% researchgate.net |
Impurity Profiling and Quantification in Tiotropium Formulations
Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing and quality control. Impurity profiling involves the identification, quantification, and control of impurities in drug substances and products.
Utilization of Deuterated Impurity Standards (e.g., Tiotropium Bromide EP Impurity A-d6)
Just as this compound is used for the quantification of the parent drug, deuterated versions of known impurities, such as Tiotropium Bromide EP Impurity A-d6, are invaluable tools. medchemexpress.comcymitquimica.commedchemexpress.comszabo-scandic.com These stable isotope-labeled impurity standards serve as internal standards in analytical methods, typically LC-MS/MS, for the precise quantification of the corresponding non-labeled impurities in tiotropium formulations. medchemexpress.com The use of a deuterated internal standard for an impurity helps to compensate for any variability in sample preparation and instrument response, leading to more accurate and reliable impurity quantification. medchemexpress.com
Identification and Characterization of Related Substances and Degradation Products
The manufacturing process and storage of tiotropium bromide can lead to the formation of related substances and degradation products. fda.govgeneesmiddeleninformatiebank.nl Regulatory authorities require the identification and characterization of any impurity present at a significant level. Sophisticated analytical techniques, such as high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy, are employed for the structural elucidation of these impurities. nih.gov Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are performed to predict potential degradation products that might form under normal storage conditions. africanjournalofbiomedicalresearch.comturkjps.org The toxicity of these impurities must also be assessed to ensure patient safety. geneesmiddeleninformatiebank.nl
Metabolic Fate Investigations (In Vitro and Non-Human In Vivo Studies)
Understanding the metabolic fate of a drug is crucial for evaluating its efficacy and safety. This compound can be used in non-human studies to trace the biotransformation of the drug.
Elucidation of Biotransformation Pathways (e.g., Non-Enzymatic Cleavage, CYP450-mediated Metabolism in Liver Microsomes)
The metabolism of tiotropium is not extensive. fda.gov A significant portion of an administered dose is excreted unchanged in the urine. nih.govdrugbank.comfda.gov The primary metabolic pathway is a non-enzymatic cleavage of the ester bond, resulting in the formation of two main metabolites: N-methylscopine and dithienylglycolic acid. nih.govfda.govtga.gov.au
In addition to non-enzymatic hydrolysis, a smaller fraction of the dose undergoes oxidative metabolism mediated by the cytochrome P450 (CYP) enzyme system in the liver. fda.govpharmgkb.orgfda.gov In vitro studies using human liver microsomes have identified CYP2D6 and CYP3A4 as the primary enzymes involved in this oxidative pathway. fda.govpharmgkb.orgfda.gov This enzymatic metabolism is followed by glutathione (B108866) conjugation to form various Phase II metabolites. fda.govpharmgkb.org
Identification and Structural Characterization of Deuterated Metabolites
When this compound is used in in vitro or non-human in vivo metabolism studies, the resulting deuterated metabolites can be identified and structurally characterized. The deuterium label acts as a clear marker, facilitating the differentiation of drug-related material from endogenous compounds in complex biological matrices. The mass shift introduced by the deuterium atoms allows for the use of mass spectrometry-based techniques to selectively detect and identify metabolites. By comparing the mass spectra and chromatographic retention times of the metabolites with those of synthesized reference standards, their structures can be unequivocally confirmed. This approach provides a detailed picture of the drug's biotransformation, which is essential for a comprehensive understanding of its pharmacokinetic profile.
Assessment of Isotope Effects on Metabolic Stability and Pathway Preferences
The introduction of deuterium into the molecular structure of a drug, such as in this compound, is a strategic modification intended to influence its metabolic profile. This alteration is based on the kinetic isotope effect (KIE), where the heavier isotope, deuterium, forms a stronger chemical bond with carbon compared to hydrogen. This stronger bond can slow down the rate of metabolic reactions that involve the cleavage of a carbon-deuterium (C-D) bond, potentially leading to increased metabolic stability and shifts in metabolic pathway preferences. While specific research on the metabolic stability and pathway preferences of this compound is not extensively available in the public domain, an assessment can be inferred from the known metabolism of its non-deuterated counterpart, Tiotropium Bromide, and the general principles of deuteration.
Tiotropium Bromide is cleared from the body through two primary routes: renal excretion of the unchanged drug and metabolic transformation. fda.gov A significant portion, approximately 74% of an intravenously administered dose, is excreted unchanged in the urine, indicating that metabolism is the minor pathway for elimination. fda.gov The metabolic breakdown that does occur, accounting for less than 30% of the dose, proceeds via two main pathways. fda.gov
The predominant metabolic route is a non-enzymatic cleavage of the ester bond, which results in the formation of two inactive metabolites: N-methylscopine and dithienylglycolic acid. childrensmercy.org A secondary, minor pathway involves the enzymatic oxidation of the tiotropium molecule by cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4, followed by glutathione conjugation. childrensmercy.orgpharmgkb.orgpharmgkb.org
Theoretical Impact of Deuteration on Metabolic Pathways:
The deuterium atoms in this compound are located on the two N-methyl groups. These positions are not directly involved in the primary non-enzymatic ester hydrolysis. Therefore, it is hypothesized that deuteration at this site would have a negligible effect on the rate of this major metabolic pathway.
However, the minor metabolic pathway involving CYP-mediated oxidation could be influenced by the presence of deuterium. If the oxidation occurs at or near the N-methyl groups, the C-D bond's higher stability could slow down this metabolic process. This phenomenon, known as the deuterium kinetic isotope effect, could lead to several outcomes:
Metabolic Switching: If the rate of one metabolic pathway is slowed, the drug may be shunted towards other available metabolic routes. In the case of this compound, a decrease in CYP-mediated oxidation might lead to a greater proportion of the drug being cleared via non-enzymatic hydrolysis or renal excretion.
Research Findings and Data:
Currently, there is a lack of published, detailed research findings and specific data tables from in vitro or in vivo studies that directly compare the metabolic stability and pathway preferences of this compound with the non-deuterated Tiotropium Bromide. Such studies would be essential to quantify the kinetic isotope effect and to confirm any shifts in metabolic pathways.
For a definitive assessment, comparative studies using human liver microsomes or hepatocytes would be required to measure the rates of formation of the N-methylscopine, dithienylglycolic acid, and any oxidative metabolites for both Tiotropium Bromide and this compound.
Spectroscopic and Structural Characterization of Tiotropium D6 Bromide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Placement
NMR spectroscopy is a powerful, non-destructive analytical method that provides detailed information about the atomic structure of a molecule. For isotopically labeled compounds, specific NMR techniques can directly observe the isotope or infer its location by its effect on neighboring nuclei.
Deuterium NMR (²H or D-NMR) directly probes the deuterium nuclei within a molecule. Since the natural abundance of deuterium is very low (approx. 0.015%), a ²H NMR spectrum will primarily show signals only from the enriched sites. This makes it an unambiguous method for confirming the success of a deuteration reaction. nih.gov Each unique chemical environment for a deuterium atom will produce a distinct signal in the ²H NMR spectrum, confirming the specific sites of labeling. For Tiotropium-d6 Bromide, where the deuterium labels are on the two N-methyl groups, the ²H NMR spectrum is expected to show a single, prominent signal corresponding to the six equivalent deuterium atoms of the two -CD₃ groups. The absence of signals at other positions confirms that deuteration did not occur elsewhere in the molecule.
Proton NMR is a fundamental technique for structural elucidation. rsc.org When analyzing a deuterated compound like this compound, the ¹H NMR spectrum provides clear evidence of deuterium incorporation by the disappearance of signals corresponding to the protons that have been replaced.
In the case of this compound, the six protons of the two N-methyl groups are replaced by deuterium. Therefore, the ¹H NMR spectrum, when compared to its non-deuterated analogue (Tiotropium Bromide), will show a significant reduction or complete absence of the signals corresponding to these methyl groups. googleapis.com The remaining signals in the spectrum confirm that the rest of the molecular structure is intact.
Table 1: Comparative ¹H NMR Data for Tiotropium (B1237716) Bromide and Expected Data for this compound in d6-DMSO.
| Proton Assignment (Tiotropium Bromide) | Chemical Shift (δ) ppm googleapis.com | Expected Observation in this compound Spectrum |
| Aromatic Protons | 7.01-7.52 | No change |
| Methine Proton (-CH-) | 5.12 | No change |
| Bridging Protons | 4.13 | No change |
| N-CH₂ Protons | 3.50 | No change |
| N-CH₃ Protons | 3.25 and 3.05 | Signals absent or significantly reduced |
| Ring Protons | 2.6-2.8, 1.87-1.93 | No change |
Data is based on the known spectrum of Tiotropium Bromide and the principles of isotopic labeling. The exact chemical shifts can vary slightly.
Carbon-13 NMR provides information about the carbon skeleton of a molecule. nih.gov In this compound, the carbon atoms directly bonded to deuterium atoms are affected in two main ways. First, the resonance signal of the deuterated carbon (the -CD₃ groups) will be split into a multiplet due to C-D coupling. Second, the chemical shift of this carbon and adjacent carbons may experience a slight upfield shift, known as an isotopic effect. nih.gov These changes in the ¹³C NMR spectrum, when compared to the spectrum of the unlabeled compound, provide further confirmation of the location of isotopic labeling. nih.gov
Table 2: Comparative ¹³C NMR Data for Tiotropium Bromide and Expected Data for this compound in d6-DMSO.
| Carbon Assignment (Tiotropium Bromide) | Chemical Shift (δ) ppm googleapis.com | Expected Observation in this compound Spectrum |
| Carbonyl Carbon (C=O) | 170.2 | No significant change |
| Aromatic Carbons | 126.3-147.1 | No significant change |
| C-O Carbon | 76.8 | No significant change |
| Bridgehead Carbons | 65.0, 64.2 | No significant change |
| N-CH₂ Carbon | 56.5 | No significant change |
| N-CH₃ Carbons | 54.1, 47.6 | Signal shows C-D coupling and potential isotopic shift |
| Ring Carbons | 28.7 | No significant change |
Data is based on the known spectrum of Tiotropium Bromide and the principles of isotopic labeling. The exact chemical shifts can vary slightly.
Mass Spectrometry (MS) for Confirmation of Deuterium Incorporation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a compound, and thus for verifying the incorporation of heavier isotopes. rsc.org
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a molecule with high confidence. rsc.org For this compound, HRMS is used to confirm that the molecular weight has increased by approximately 6 Da compared to the unlabeled compound, corresponding to the substitution of six protons with six deuterons. The experimentally measured accurate mass should align closely with the theoretical exact mass calculated for the deuterated formula (C₁₉H₁₆D₆BrN⁺).
Table 3: Theoretical Mass Comparison.
| Compound | Molecular Formula (Cation) | Theoretical Exact Mass (Monoisotopic) |
| Tiotropium Bromide | C₁₉H₂₂BrN⁺ | 391.0762 u |
| This compound | C₁₉H₁₆D₆BrN⁺ | 397.1139 u |
Beyond just confirming the mass increase, mass spectrometry can be used to analyze the isotopic distribution of the molecular ion peak. nih.govresearchgate.net In an ideal synthesis of this compound, the most abundant isotopic peak would correspond to the molecule containing six deuterium atoms. The analysis of the relative intensities of ions corresponding to d0, d1, d2, d3, d4, d5, and d6 species allows for the calculation of the isotopic purity or the percentage of deuterium incorporation. rsc.org This analysis confirms the efficiency of the labeling process and quantifies the percentage of the desired deuterated compound in the final product.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The energies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them. Isotopic substitution, particularly the replacement of hydrogen with deuterium, leads to a significant change in atomic mass, which in turn alters the vibrational frequencies observed in the spectra. libretexts.orgunam.mx
In this compound, the six hydrogen atoms on the two N-methyl groups are replaced with deuterium atoms. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved in the bond. acs.org Since deuterium is approximately twice as heavy as hydrogen, the vibrational modes associated with the N-CD₃ groups are expected to appear at lower wavenumbers (a "red-shift") compared to the N-CH₃ groups in the non-deuterated Tiotropium Bromide. ajchem-a.com This predictable shift provides a clear spectroscopic marker for successful deuteration.
While specific experimental spectra for this compound are not widely published, the analysis can be inferred from data on Tiotropium Bromide and the known effects of deuteration. For instance, the C-H stretching vibrations in non-deuterated Tiotropium Bromide would be expected in the 2800-3000 cm⁻¹ region. In this compound, the corresponding C-D stretching vibrations would be anticipated at significantly lower frequencies, typically around 2100-2200 cm⁻¹. Similarly, bending and rocking modes of the methyl groups would also shift to lower energies.
The IR spectrum of Tiotropium Bromide monohydrate exhibits characteristic bands for O-H stretching, aryl C-H stretching, and the C=O group, among others. google.com The core structure of the molecule, including the thiophene (B33073) rings and the ester group, should have vibrational modes that are largely unaffected by the deuteration of the N-methyl groups. Raman spectroscopy, which is highly sensitive to non-polar bonds and symmetric vibrations, complements IR spectroscopy and is particularly useful for analyzing the carbon skeleton and thiophene ring modes. rsc.org It has been effectively used to differentiate between the anhydrous and monohydrate forms of Tiotropium Bromide.
The following table illustrates the expected shifts for key vibrational modes upon deuteration of the N-methyl groups in Tiotropium Bromide.
Table 1: Illustrative Comparison of Expected Vibrational Frequencies (cm⁻¹) for Tiotropium Bromide and this compound This table is a theoretical representation based on established isotopic effects and is not derived from direct experimental measurement of this compound.
| Vibrational Mode | General Wavenumber Range (Non-Deuterated) | Expected Wavenumber Range (d6-Deuterated) | Notes |
|---|---|---|---|
| N-CH₃ Symmetric/Asymmetric Stretch | ~2850 - 2960 cm⁻¹ | ~2100 - 2250 cm⁻¹ | The heavier mass of deuterium significantly lowers the stretching frequency. |
| N-CH₃ Bending/Deformation | ~1400 - 1470 cm⁻¹ | ~1000 - 1100 cm⁻¹ | Bending modes are also sensitive to isotopic substitution. |
| C=O Stretch | ~1730 cm⁻¹ | ~1730 cm⁻¹ | This functional group is distant from the site of deuteration and should remain unshifted. google.com |
X-ray Crystallography for Solid-State Structure Elucidation (if applicable to the deuterated form)
As of the current research, specific X-ray crystallographic data for this compound has not been reported in publicly accessible literature. Therefore, a direct structural elucidation of the deuterated form is not possible. However, the applicability of the existing data for non-deuterated Tiotropium Bromide can be considered.
The established crystal structures of Tiotropium Bromide serve as an excellent proxy for the expected solid-state structure of this compound. For example, the monohydrate form of Tiotropium Bromide has been determined to have a monoclinic crystal system, while a common anhydrous form is orthorhombic. google.comepo.org A 2015 study by Pindelska et al. provided corrected and reliable structures for both the monohydrate and anhydrous forms using a combination of solid-state NMR and quantum mechanical calculations. nih.gov
The crystallographic data for the two most common forms of non-deuterated Tiotropium Bromide are presented below.
Table 2: Crystallographic Data for Tiotropium Bromide Polymorphs
| Parameter | Tiotropium Bromide Monohydrate google.com | Tiotropium Bromide Anhydrate epo.orggoogleapis.com |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁2₁2₁ (implied) |
| a (Å) | 18.0774 | 11.7420 |
| b (Å) | 11.9711 | 17.7960 |
| c (Å) | 9.9321 | 19.6280 |
| **α (°) ** | 90 | 90 |
| **β (°) ** | 102.691 | 90 |
| **γ (°) ** | 90 | 90 |
| **Volume (ų) ** | 2096.96 | 4101.5 |
| Z (Formula units/cell) | 4 | 8 (inferred) |
Without experimental validation for this compound, this information remains the most reliable reference for its solid-state structure.
Application in Pre Clinical Pharmacokinetic and Disposition Studies
Non-Clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies are fundamental in drug development, providing a comprehensive profile of a drug's journey through the body. The use of isotopically labeled compounds like Tiotropium-d6 Bromide is central to the accuracy of these studies.
Pharmacokinetic studies in animal models are crucial for predicting a drug's behavior in humans. Studies in rats and dogs have been instrumental in characterizing the pharmacokinetic profile of tiotropium (B1237716). nih.gov
Following intravenous administration in rats, tiotropium demonstrates a high clearance rate and is extensively distributed into tissues. nih.gov Whole-body autoradiography in rats using radiolabeled tiotropium has shown a broad and rapid distribution of the compound throughout the body. nih.gov Notably, studies in rats have indicated that tiotropium does not significantly penetrate the blood-brain barrier. fda.gov
The terminal elimination half-life of tiotropium in rat urine is significantly longer than its half-life in plasma, suggesting a different elimination profile in these two matrices. nih.gov Oral absorption of tiotropium is generally low in animal models. geneesmiddeleninformatiebank.nl
Pharmacokinetic Parameters of Tiotropium in Animal Models
| Species | Administration Route | Key Findings |
| Rat | Intravenous | High clearance, extensive tissue distribution. nih.gov |
| Rat | Intravenous | Does not readily penetrate the blood-brain barrier. fda.gov |
| Rat | Intravenous | Longer terminal elimination half-life in urine compared to plasma. nih.gov |
| Dog | Intravenous | High clearance, extensive tissue distribution. nih.gov |
This table summarizes key pharmacokinetic findings of tiotropium in different animal models.
In vitro models, such as Caco-2 cell monolayers, are widely used to predict the intestinal permeability of drugs. researchgate.net These studies help to understand how a drug is absorbed and whether it is a substrate for transporters that can affect its disposition.
Studies have shown that tiotropium's renal clearance exceeds creatinine (B1669602) clearance, indicating that active secretion into the urine is a significant elimination pathway. fda.gov Further investigations have identified that organic cation transporters (OCTs), specifically OCT2 in humans and rOct1 and rOct2 in rats, are involved in the renal secretion of tiotropium. nih.gov In vitro studies using cells expressing these transporters have confirmed that tiotropium is a substrate for them. nih.gov Conversely, in vitro investigations in Caco-2 cells have suggested that tiotropium is likely not a substrate for P-glycoprotein, a well-known efflux transporter. fda.gov
Development of Bioanalytical Methods for Pre-clinical Biological Samples
The use of this compound as an internal standard is a cornerstone in the development of robust and sensitive bioanalytical methods for quantifying tiotropium in various biological matrices, such as plasma. shimadzu.com The extremely low plasma concentrations of tiotropium following inhalation necessitate highly sensitive analytical techniques. shimadzu.comnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose. shimadzu.comnih.govresearchgate.net The development of these methods involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. shimadzu.comnih.gov
Sample preparation often involves techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix. shimadzu.comnih.govshimadzu.com Chromatographic separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate tiotropium and its deuterated internal standard from other components. shimadzu.comnih.govnih.gov
The mass spectrometer is operated in the positive ion monitoring mode, as tiotropium contains a quaternary ammonium (B1175870) group. shimadzu.com The use of this compound as an internal standard corrects for any variability in the sample preparation and analytical process, ensuring accurate and precise quantification of tiotropium. shimadzu.com These methods have achieved lower limits of quantification (LLOQ) in the sub-picogram per milliliter (pg/mL) range, enabling detailed pharmacokinetic profiling even at very low systemic exposure levels. shimadzu.comnih.govresearchgate.net
Key Parameters of a Validated LC-MS/MS Method for Tiotropium Quantification
| Parameter | Details |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). shimadzu.comnih.govresearchgate.net |
| Internal Standard | This compound (or Tiotropium-d3 Bromide). medchemexpress.commedchemexpress.comshimadzu.com |
| Lower Limit of Quantification (LLOQ) | As low as 0.2 pg/mL in human plasma. shimadzu.comnih.govnih.gov |
| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction. shimadzu.comnih.govshimadzu.com |
| Linearity Range | Typically validated over a range such as 0.2-100 pg/mL. nih.govnih.gov |
This table outlines the essential components and performance characteristics of a typical bioanalytical method for tiotropium.
Quality Control and Reference Standard Development for Deuterated Compounds
Development and Characterization of Tiotropium-d6 Bromide as an Analytical Reference Standard
This compound is the deuterium-labeled analogue of Tiotropium (B1237716) Bromide, a long-acting anticholinergic agent. shimadzu.com Its primary role is to serve as an internal standard in bioanalytical methods designed to quantify Tiotropium in complex biological matrices like plasma. shimadzu.comnih.gov The development of such a reference standard is a meticulous process involving custom synthesis and comprehensive characterization.
Synthesis and Purification: The synthesis of this compound is not publicly detailed but follows the general principles of stable isotope labeling. This process involves introducing deuterium (B1214612) atoms into the Tiotropium molecule at positions that are not susceptible to back-exchange with hydrogen atoms from solvents or biological matrices. acanthusresearch.com For this compound, the deuterium labels are typically placed on the two N-methyl groups, creating a stable mass difference of six daltons compared to the unlabeled analyte. lgcstandards.com
The synthesis route must be carefully designed to maximize isotopic enrichment and chemical purity while minimizing the formation of the unlabeled Tiotropium Bromide. google.comgoogle.com Following synthesis, purification is critical. Techniques such as preparative High-Performance Liquid Chromatography (HPLC) or crystallization are employed to isolate the this compound and remove process impurities and, crucially, any residual unlabeled Tiotropium. google.com The goal is to produce a highly purified compound, often with a purity specification of >95% as determined by HPLC. lgcstandards.com
Characterization: Once synthesized and purified, the compound undergoes rigorous characterization to confirm its identity, purity, and suitability as a reference standard. This involves a suite of analytical techniques:
Mass Spectrometry (MS): This is fundamental to confirm the molecular weight of this compound (478.45 g/mol ) and verify the incorporation of the six deuterium atoms. lgcstandards.com It also helps to determine the isotopic purity and ensure the mass difference is sufficient to prevent spectral overlap with the analyte during LC-MS/MS analysis. acanthusresearch.comaptochem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure is identical to Tiotropium Bromide, except for the deuterated positions. NMR also verifies the exact location of the deuterium labels within the molecule.
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the standard. lgcstandards.com A validated RP-HPLC method, similar to those used for Tiotropium Bromide, would be employed to separate the deuterated compound from any impurities. researchgate.netedwiserinternational.com
Forced Degradation Studies: As part of the characterization, forced degradation studies are conducted to understand the stability of the molecule under stress conditions (e.g., acid, base, oxidation, heat, light). This helps to identify potential degradation products that could interfere with analysis. nih.gov
The primary function of this compound is to mimic the analyte (Tiotropium) during sample extraction, chromatography, and ionization, thereby compensating for variations in the analytical process. aptochem.comclearsynth.com By co-eluting with the analyte, it effectively corrects for matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS bioanalysis. kcasbio.com
Table 1: Analytical Characterization of this compound
| Parameter | Technique(s) | Purpose |
| Identity Confirmation | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure and the precise location of the deuterium labels. |
| Molecular Weight | Mass Spectrometry (MS) | To verify the correct mass, confirming the incorporation of six deuterium atoms (MW: 478.45). lgcstandards.com |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | To quantify the percentage of the desired compound and detect any chemical impurities. lgcstandards.com |
| Isotopic Purity | Mass Spectrometry (MS) | To determine the percentage of the deuterated species versus any residual unlabeled compound. cerilliant.com |
| Stability | HPLC with stress conditions (Forced Degradation) | To assess degradation pathways and ensure stability under storage and handling. nih.gov |
Regulatory Compliance and Traceability of Deuterated Standards in Pharmaceutical Analysis
The use of deuterated standards like this compound is integral to meeting the stringent requirements of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the validation of bioanalytical methods. kcasbio.com
Regulatory Expectations: Regulatory guidelines for bioanalytical method validation emphasize the need for methods to be accurate, precise, and reliable. The EMA is on record stating that a high percentage of submissions to the agency incorporate SIL internal standards. kcasbio.com While the FDA does not explicitly mandate their use, it expects laboratories to develop robust methods, and the use of a SIL-IS is considered the best practice to correct for matrix effects and other analytical variabilities. kcasbio.com FDA guidance for bioequivalence studies of Tiotropium products, for example, requires validated bioanalytical methods to measure plasma concentrations, a task for which this compound is ideally suited. fda.govfda.gov The use of a high-quality, well-characterized internal standard is fundamental to the successful validation of parameters such as specificity, accuracy, precision, and matrix effect. nih.gov
Metrological Traceability: A core concept in regulatory compliance is metrological traceability. This is the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. nist.gov In pharmaceutical analysis, this means that the results of a patient sample analysis must be traceable to a higher-order standard, often a national or international standard, such as those from the International System of Units (SI). mlo-online.com
Using a Certified Reference Material (CRM) for this compound is a key step in establishing this traceability chain.
The Role of the CRM: A CRM produced by an ISO 17034 accredited manufacturer has a certified value with a stated uncertainty that is itself traceable to higher-order standards. mlo-online.com
The Unbroken Chain: When a laboratory uses this CRM to calibrate its analytical system or to prepare calibration curves for quantifying Tiotropium, it establishes a direct link in the traceability chain. The laboratory's measurements of Tiotropium in unknown samples are now traceable through the CRM back to the reference standards used in its certification. nih.gov
Ensuring Comparability: This unbroken chain ensures that results are not only accurate but also comparable across different laboratories, different analytical runs, and over time, which is essential for clinical trials, bioequivalence studies, and patient safety.
Emerging Research Directions and Methodological Innovations in Deuterated Analogs
Advancements in Site-Specific Deuteration Techniques
The precise installation of deuterium (B1214612) at specific molecular positions is crucial for maximizing the benefits of deuteration. researchgate.net Recent years have seen a surge in the development of sophisticated methods for site-selective deuteration, moving beyond simple precursor labeling to intricate late-stage functionalization of complex molecules. snnu.edu.cnrsc.orgacs.org
One of the most powerful strategies is the Hydrogen Isotope Exchange (HIE), which allows for the direct replacement of hydrogen with deuterium on an existing molecular framework. snnu.edu.cnrsc.org This approach is highly valuable for the late-stage deuteration of drug candidates, eliminating the need for lengthy de novo synthesis. acs.org Various catalytic systems have been developed to achieve high selectivity and efficiency in HIE reactions. researchgate.net
Metal-Catalyzed HIE: Transition metals like iridium, ruthenium, palladium, and silver are prominent catalysts. researchgate.netsnnu.edu.cnnih.govacs.org Iridium-based catalysts, for instance, are effective for the deuteration of arenes and heterocycles. snnu.edu.cnacs.org Supported iridium nanoparticles have been shown to selectively deuterate C(sp²)-H bonds at para- and meta-positions under mild conditions, using C₆D₆ as the deuterium source. acs.org Silver-catalyzed methods have been developed for the site-selective deuteration of five-membered aromatic heterocycles, which are common motifs in pharmaceuticals. nih.gov
Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a mild and sustainable method for deuteration. rsc.org This approach can use readily available and inexpensive D₂O as the deuterium source, offering excellent functional group compatibility. rsc.org
Traceless Activating Groups: Another innovative technique involves the use of a traceless activating group, such as a methylketone (acetyl) moiety, to direct deuteration to specific alkyl positions. acs.org A copper-catalyzed deacylative deuteration allows for controlled mono-, di-, or trideuteration at specific sites. acs.org
These advanced synthetic methods provide chemists with a robust toolbox to create precisely labeled analogs like Tiotropium-d6 Bromide, enabling detailed investigation of its metabolic fate.
| Technique | Catalyst/Reagent | Deuterium Source | Key Features | Reference |
|---|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Iridium Nanoparticles | C₆D₆ | High regioselectivity for para- and meta-C(sp²)-H bonds on arenes; avoids side reactions. | acs.org |
| C-H Bond Deuteration | Silver-Carbonate Complex | CH₃OD | Effective for five-membered aromatic heterocycles without directing groups. | nih.gov |
| Radical Desulfurization-Deuteration | Visible Light/Photocatalyst | D₂O | Metal-free, mild conditions with broad substrate scope and high D-incorporation. | rsc.org |
| Deacylative Deuteration | Copper (Cu) Catalyst | Internal (via D₂O) | Degree-controlled (mono-, di-, tri-) deuteration at specific alkyl sites using a traceless activating group. | acs.org |
| Late-Stage Peptide/Protein Deuteration | Aqueous Alkaline Phosphate | D₂O | Targets non-exchangeable backbone sites, particularly in α-helix regions, under bio-compatible conditions. |
Integration with "Omics" Technologies for Comprehensive Biological Insights
The unique properties of deuterated analogs like this compound make them invaluable tools for "omics" technologies, particularly proteomics and metabolomics, which aim to comprehensively analyze proteins and metabolites in biological systems. eu-openscreen.eu
In mass spectrometry (MS)-based omics, deuterated compounds serve as ideal internal standards for quantification. acs.orgmdpi.comnih.gov Because they are chemically almost identical to their non-deuterated counterparts, they exhibit similar behavior during sample preparation, chromatography, and ionization. researchgate.net However, their increased mass allows them to be distinguished by the mass spectrometer. nih.govrsc.org The addition of a known quantity of a deuterated standard at an early stage of the analytical workflow allows for precise and accurate quantification of the endogenous analyte, correcting for sample loss and matrix effects. researchgate.netthermofisher.com This is crucial for obtaining reliable data in complex biological matrices like plasma or tissue extracts. nih.gov
Metabolic labeling with deuterium oxide (D₂O), also known as heavy water, is another powerful technique. researchgate.net When D₂O is introduced into a biological system, deuterium is incorporated into various biomolecules, including lipids, proteins, and carbohydrates, as they are synthesized. researchgate.netresearchgate.net By tracking the rate of deuterium incorporation using mass spectrometry, researchers can measure the turnover rates (synthesis and degradation) of thousands of these molecules simultaneously. researchgate.net This provides dynamic information about metabolic pathways and how they are affected by disease or drug treatment, offering deeper biological insights than static concentration measurements alone. researchgate.net
Chemoproteomics, a specialized field, uses chemical probes to study drug-protein interactions on a proteome-wide scale. eu-openscreen.eu Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be integrated to map drug binding sites and understand how a drug, or its deuterated analog, induces conformational changes in its protein targets. eu-openscreen.eu
| Omics Field | Application | Methodology | Benefit | Reference |
|---|---|---|---|---|
| Metabolomics | Absolute Quantification | Use of deuterated analogs as internal standards in LC-MS or GC-MS. | Corrects for matrix effects and improves accuracy and reproducibility of metabolite quantification. | mdpi.comthermofisher.comnih.gov |
| Proteomics | Protein Quantification | Use of deuterated peptides as internal standards in targeted MS. | Enables precise quantification of specific proteins in complex mixtures. | |
| Fluxomics/Dynamic Metabolomics | Measuring Biomolecule Turnover | Metabolic labeling with D₂O followed by MS analysis. | Provides in vivo rates of synthesis and degradation for lipids, proteins, etc., offering dynamic insights into metabolism. | researchgate.netresearchgate.net |
| Chemoproteomics | Drug-Target Interaction | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). | Maps drug binding sites and reveals conformational changes in proteins upon ligand binding. | eu-openscreen.eu |
Computational Chemistry and Molecular Modeling of Isotopic Effects in Drug-Target Interactions and Metabolism
Computational chemistry and molecular modeling have become indispensable for predicting and understanding the consequences of deuteration at a molecular level. researchgate.net These theoretical approaches allow researchers to investigate isotopic effects on drug-target interactions and metabolism before undertaking complex synthesis and experimentation. bris.ac.uk
Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the properties of molecules with high accuracy. ajchem-a.commdpi.com By modeling both the deuterated and non-deuterated forms of a drug, scientists can predict changes in molecular geometry, vibrational frequencies, and electronic structure. ajchem-a.com These calculations provide a theoretical basis for the kinetic isotope effect (KIE), explaining why a C-D bond is stronger and less reactive than a C-H bond. wikipedia.org
For studying complex biological systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. bris.ac.uk This approach treats the reactive center of the system (e.g., the drug and the active site of a metabolizing enzyme like cytochrome P450) with high-level quantum mechanics, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics. bris.ac.uk QM/MM simulations can model the entire enzymatic reaction, such as the N-demethylation of a drug by a cytochrome P450 enzyme, and calculate the energy barriers for different reaction pathways. bris.ac.ukacs.org This allows for the prediction of KIEs and helps identify which positions on a drug molecule are most susceptible to metabolism, guiding the design of deuterated analogs. acs.orgnih.gov
Molecular docking studies, another computational tool, can predict how a deuterated drug binds to its target receptor. nih.gov While deuteration generally does not alter the binding mode since the spatial arrangement remains the same, these models can help confirm that the modification does not negatively impact the drug-target interaction. nih.gov By combining these computational approaches, researchers can rationally design deuterated drugs like this compound with potentially improved pharmacokinetic properties. nih.govnih.gov
| Method | Application | Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of molecular properties and reaction pathways in small model systems. | Predicts changes in vibrational frequencies, bond energies, and reaction barriers, explaining the origin of KIE. | ajchem-a.comacs.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions (e.g., drug metabolism by Cytochrome P450). | Provides detailed mechanistic insights, calculates energy profiles for reactions in a biological environment, and predicts KIEs. | bris.ac.uk |
| Molecular Docking | Predicting the binding orientation of a drug in its protein target. | Assesses how a drug, including its deuterated form, interacts with its biological target. | nih.govnih.gov |
| Ab Initio Calculations | Studying spectroscopic properties and isotope effects on chemical shifts. | Investigates the impact of deuteration on molecular geometry, dipole moments, and rotational constants. | ajchem-a.commdpi.com |
Q & A
Q. How does Tiotropium-d6 Bromide function as a muscarinic acetylcholine receptor (mAChR) antagonist, and what experimental models are suitable for studying its mechanism?
this compound competitively inhibits acetylcholine binding to mAChRs, blocking ion channel activation. Suitable models include in vitro receptor-binding assays using radiolabeled ligands (e.g., [³H]-N-methylscopolamine) and isolated tissue preparations (e.g., guinea pig trachea) to measure bronchoconstriction inhibition. Ensure purity (>98%) and validate receptor specificity using mAChR subtype-selective controls .
Q. What methodological considerations are critical when designing dose-response studies with this compound in mAChR antagonism assays?
Key considerations include:
- Concentration range : Use logarithmic dilutions (e.g., 0.1 nM–100 nM) to capture full efficacy (Emax) and potency (IC₅₀).
- Controls : Include non-deuterated Tiotropium Bromide as a reference and vehicle controls to account for solvent effects.
- Data normalization : Express results as % inhibition relative to maximal acetylcholine-induced response .
Q. How can researchers verify the isotopic integrity of this compound in stability studies under varying storage conditions?
Employ mass spectrometry (LC-MS/MS) to monitor deuterium retention over time. Store aliquots at -80°C to minimize deuterium-hydrogen exchange. Compare degradation kinetics with non-deuterated Tiotropium Bromide to isolate isotopic effects .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in binding affinity data between this compound and its non-deuterated form?
- Isotopic effect analysis : Compare kinetic dissociation rates (Koff) using radioligand displacement assays to assess whether deuterium alters receptor-ligand complex stability.
- Structural studies : Conduct molecular dynamics simulations to evaluate deuterium-induced conformational changes in the ligand-receptor interface .
Q. How can researchers optimize analytical techniques to quantify this compound in biological matrices while minimizing interference from endogenous compounds?
Use high-resolution LC-MS/MS with deuterated internal standards (e.g., this compound itself) for precise quantification. Validate methods via spike-recovery experiments in plasma/tissue homogenates, ensuring limits of detection (LOD) ≤1 ng/mL and matrix effects <15% .
Q. What pharmacokinetic (PK) differences arise from deuterium labeling in this compound, and how should studies be designed to characterize them?
Deuterium may prolong half-life (t½) by reducing metabolic clearance via the "isotope effect." Design cross-over PK studies in animal models, comparing plasma/tissue concentrations of deuterated vs. non-deuterated forms using tandem mass spectrometry. Include bile-duct cannulated models to assess biliary excretion .
Q. How can bromide tracer methodologies be adapted to study the tissue distribution of this compound in vivo?
Co-administer sodium bromide (NaBr) as a conservative tracer and measure bromide ions via ion chromatography. Correlate this compound concentrations (via LC-MS/MS) with bromide distribution to differentiate between passive diffusion and active transport mechanisms .
Q. What ethical and reproducibility safeguards are essential when using this compound in preclinical models of respiratory disease?
Q. How do researchers address batch-to-batch variability in deuterium labeling efficiency during this compound synthesis?
Characterize each batch using nuclear magnetic resonance (NMR) spectroscopy to quantify deuterium incorporation at specific positions. Reject batches with <95% isotopic purity and document synthesis conditions (e.g., reaction time, temperature) to standardize protocols .
Q. What computational approaches predict the impact of deuterium substitution on this compound’s receptor interaction dynamics?
Perform molecular docking and free-energy perturbation (FEP) calculations to compare binding energies between deuterated and non-deuterated forms. Validate predictions with surface plasmon resonance (SPR) assays measuring real-time association/dissociation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
